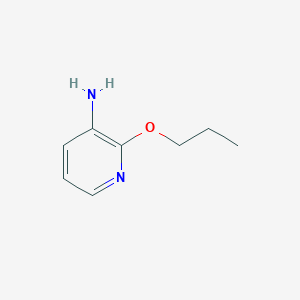

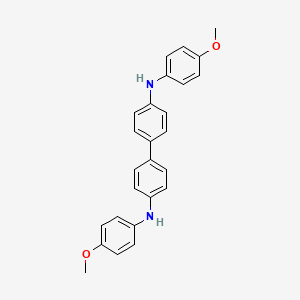

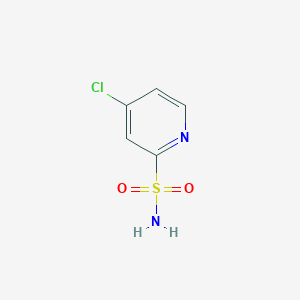

![molecular formula C7H9F3N4 B3029286 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 611240-66-5](/img/structure/B3029286.png)

8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Vue d'ensemble

Description

The compound "8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine" is a derivative of triazolopyrazine, a class of heterocyclic compounds that have been studied for various biological activities. The presence of a trifluoromethyl group is of particular interest due to its potential to enhance biological activity and increase metabolic stability .

Synthesis Analysis

The synthesis of related triazolopyrazine derivatives often involves multi-step reactions starting from simple and readily available substrates. For instance, a general and practical synthesis of diverse dihydropyrazines and dihydrotriazolopyrazines has been described, which includes intramolecular 1,3-dipolar cycloaddition from amino acid-derived intermediates . A similar approach is used for the synthesis of 3-aryl substituted tetrahydrotriazolopyrazines, utilizing palladium-copper catalysis . The synthesis of the specific compound , however, is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of triazolopyrazines is characterized by a fused ring system that includes a triazole ring and a pyrazine ring. The presence of a trifluoromethyl group is likely to influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Triazolopyrazines can undergo various chemical reactions, including cycloadditions, substitutions, and cyclizations. For example, the synthesis of 3,8-dichloro-triazolopyrazine involves substitution, acylation, cyclization, and chlorination reactions . The trifluoromethyl group in the compound of interest may also participate in reactions, as seen in the synthesis of trifluoromethylated pyrazolopyrimidines and tetrazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrazines, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. The trifluoromethyl group is known to impart unique properties to molecules, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design . The specific properties of "this compound" would need to be determined experimentally, as they are not provided in the papers.

Relevant Case Studies

The triazolopyrazine derivatives have been explored for various biological activities. For instance, some derivatives have shown potent anticonvulsant activity against seizures in rats . Additionally, urea and thiourea derivatives of a related compound have demonstrated antimicrobial activity and have been studied using molecular docking to understand their interaction with biological targets . These case studies highlight the potential of triazolopyrazine derivatives in therapeutic applications.

Applications De Recherche Scientifique

Anticonvulsant Activity

8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine derivatives have been explored for their potential anticonvulsant activities. Research indicates that certain compounds within this category exhibit significant anticonvulsant effects. For instance, compounds such as 3-(2-fluorobenzyl)-8-(methylamino) and 3-(2,6-difluorobenzyl)-8-(methylamino) congeners have shown promising results in oral ED50S of 3 mg/kg in models of maximal electroshock-induced seizures in rats, suggesting their potential as bioisosteres of the purine ring for anticonvulsant activity (Kelley et al., 1995).

Synthesis and Chemical Properties

The synthesis and chemical properties of this compound and its derivatives have been a focus of study. A novel method for synthesizing these compounds involves intramolecular condensation reactions, highlighting the simplicity and good yields of these processes (Lee et al., 1989).

Anticancer Studies

Recent research has also explored the anticancer properties of these compounds. Synthesis of various derivatives and their screening for anti-cancer properties has shown promising results. Specifically, certain compounds have exhibited significant antiproliferative action against human colon cancer cell lines, and some have been found to induce the mitochondrial apoptotic pathway in these cells (Raveesha et al., 2020).

Medicinal Chemistry and Drug Synthesis

The structure of this compound serves as a crucial intermediate in the synthesis of small molecule anticancer drugs. Its synthesis and structural confirmation are pivotal in medicinal chemistry, with applications in developing novel therapeutics (Zhang et al., 2019).

Pharmacokinetic Optimization

Optimization of pharmacokinetic properties has been performed for triazolo[4,3-a]pyrazine derivatives. This optimization process has led to the identification of compounds with improved metabolic stability and potential for clinical development, particularly in the context of antagonists for certain receptors (Letavic et al., 2017).

Mécanisme D'action

Target of Action

Triazole compounds, which this compound is a derivative of, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present in a number of drug classes .

Mode of Action

Triazole compounds are known to interact with their targets, leading to a variety of biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors .

Biochemical Pathways

Triazole compounds are known to affect a variety of biological activities, suggesting that they may influence multiple biochemical pathways .

Pharmacokinetics

The compound’s physical properties such as boiling point (2661°C at 760 mmHg) and melting point (236-246°C) are known . These properties can influence the compound’s bioavailability.

Result of Action

Triazole derivatives have been found to exhibit a wide range of biological activities, including antidiabetic, anti-platelet aggregations, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant properties .

Action Environment

The compound is known to be stored at 4°c and protected from light , suggesting that certain environmental conditions are necessary for its stability.

Analyse Biochimique

Biochemical Properties

8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has shown promising results in biochemical reactions. It has been evaluated for its inhibitory activities towards c-Met/VEGFR-2 kinases . The compound’s ability to bind with a variety of enzymes and receptors makes it a potential candidate for further biochemical studies .

Cellular Effects

In cellular processes, this compound has demonstrated significant effects. It has exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . The compound has also shown to inhibit the growth of A549 cells in a dose-dependent manner, and induce late apoptosis of A549 cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to bind to c-Met and VEGFR-2 proteins, similar to the lead compound foretinib . This binding interaction leads to the inhibition of these kinases, thereby exerting its antiproliferative effects .

Propriétés

IUPAC Name |

8-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N4/c1-4-5-12-13-6(7(8,9)10)14(5)3-2-11-4/h4,11H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWAGYHVYVPOCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=NN=C(N2CCN1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00740358 | |

| Record name | 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

611240-66-5 | |

| Record name | 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

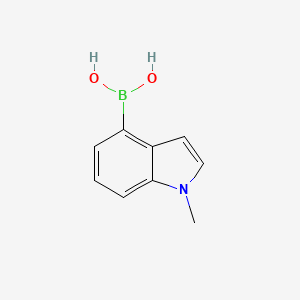

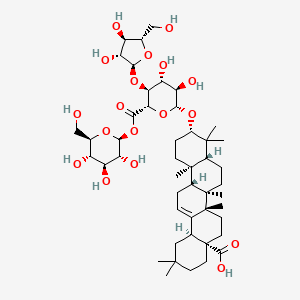

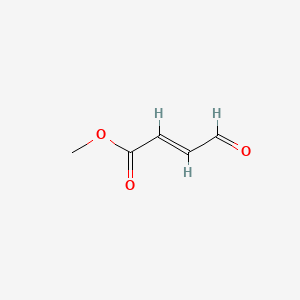

![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-14-Hydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B3029211.png)